molecular formula C18H29NO B1243754 Corydendramine A

Corydendramine A

Cat. No.: B1243754
M. Wt: 275.4 g/mol
InChI Key: WGNPLLQDSRTCDM-NTOOMZLOSA-N
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Description

Corydendramine A is a flavoalkaloid isolated from Corydalis decumbens, a plant species within the Papaveraceae family. This compound belongs to the isoquinoline alkaloid class, characterized by a benzylisoquinoline backbone with hydroxyl and methoxy substitutions. Its molecular formula is C₂₁H₂₃NO₅, and it exhibits a molecular weight of 369.4 g/mol . This compound is structurally distinguished by a fused tetracyclic ring system and a unique substitution pattern that influences its solubility and bioactivity .

Properties

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

(2S,3R,6S)-6-[(1E,3E,5E,9E)-dodeca-1,3,5,9-tetraenyl]-2-methylpiperidin-3-ol

InChI

InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(20)16(2)19-17/h4-5,8-13,16-20H,3,6-7,14-15H2,1-2H3/b5-4+,9-8+,11-10+,13-12+/t16-,17+,18+/m0/s1

InChI Key

WGNPLLQDSRTCDM-NTOOMZLOSA-N

Isomeric SMILES

CC/C=C/CC/C=C/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1)C)O

Canonical SMILES

CCC=CCCC=CC=CC=CC1CCC(C(N1)C)O

Synonyms

corydendramine A

Origin of Product

United States

Chemical Reactions Analysis

Structural Analysis of Corydendramine A

This compound (1) is a piperidinol derivative with:

  • A six-membered piperidine ring

  • Multiple hydroxyl and methyl substituents

  • A conjugated side chain (potentially α,β-unsaturated)

Key functional groups likely to participate in reactions:

  • Secondary amine (piperidine nitrogen)

  • Hydroxyl groups (-OH)

  • Alkene moiety (if present in the side chain)

2.1. Nucleophilic Substitution at the Amine Center

The secondary amine could undergo:

  • Alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts9

  • Acylation with acetyl chloride to produce amides14

Example Reaction:

Corydendramine A+CH3IN Methylcorydendraminium iodide\text{this compound}+\text{CH}_3\text{I}\rightarrow \text{N Methylcorydendraminium iodide}

2.2. Oxidation of Hydroxyl Groups

The hydroxyl groups may participate in:

  • Esterification with carboxylic acids (e.g., acetic anhydride)

  • Oxidation to ketones using CrO3_3 or PCC (limited by steric hindrance)

Example Reaction:

Corydendramine A+(CH3CO)2OAcetylated derivative+H2O\text{this compound}+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{Acetylated derivative}+\text{H}_2\text{O}

2.3. Alkene Functionalization

If an α,β-unsaturated system exists:

  • Electrophilic addition (e.g., bromination)

  • Diels-Alder cycloaddition with dienophiles

Example Reaction:

Corydendramine A+Br2Dibromo adduct\text{this compound}+\text{Br}_2\rightarrow \text{Dibromo adduct}

Comparative Reactivity Table

Reaction Type Reagents Expected Product Mechanism
N-AlkylationCH3_3I, Ag2_2OQuaternary ammonium saltSN_N2
EsterificationAcetic anhydrideAcetylated piperidinolNucleophilic acyl substitution
BrominationBr2_2 (in CCl4_4)Vicinal dibromideElectrophilic addition

Research Limitations and Recommendations

  • Data Gaps : No experimental studies on this compound’s reactions exist in open-access literature .

  • Analogs : Reactivity inferred from piperidine derivatives (e.g., molybdenum-catalyzed oxidations ) and α,β-unsaturated ketones .

  • Synthetic Challenges : Steric hindrance from methyl groups and ring conformation may limit reaction efficiency14.

Proposed Experimental Workflow

  • Purification : Isolate this compound via column chromatography .

  • Screening : Test reactivity with electrophiles (e.g., H2_2O2_2, Br2_2) and nucleophiles (e.g., Grignard reagents).

Comparison with Similar Compounds

Comparison with Similar Compounds

Corydendramine B

Source : Corydalis decumbens (same species as Corydendramine A) .
Structural Similarities :

  • Shares the benzylisoquinoline backbone.
  • Contains identical hydroxyl and methoxy groups at positions C-2 and C-3.
    Key Differences :
  • Substitution at C-10 : Corydendramine B has a methyl group instead of a hydrogen atom, altering its lipophilicity.
  • Molecular Weight: 383.4 g/mol (vs. 369.4 g/mol for this compound). However, this modification could reduce binding affinity to certain receptors due to steric hindrance .

N-Methylcorydalmine

Source : Corydalis tashiroi .
Structural Similarities :

  • Benzyltetrahydroisoquinoline core.
  • Methoxy groups at C-9 and C-10.
    Key Differences :
  • N-Methylation: The nitrogen atom in the isoquinoline ring is methylated, increasing basicity.
  • Molecular Formula: C₂₀H₂₃NO₄ (vs. C₂₁H₂₃NO₅ for this compound). However, this modification may reduce interactions with polar targets, such as ion channels .

Data Table: Structural and Functional Comparison

Parameter This compound Corydendramine B N-Methylcorydalmine
Molecular Formula C₂₁H₂₃NO₅ C₂₂H₂₅NO₅ C₂₀H₂₃NO₄
Molecular Weight (g/mol) 369.4 383.4 349.4
Source C. decumbens C. decumbens C. tashiroi
Key Substitutions C-10: H C-10: CH₃ N-CH₃
Bioactivity Prediction Moderate CNS activity Enhanced lipophilicity Increased stability

Research Findings and Discussion

Structural Determinants of Activity

  • Ring System : The tetracyclic structure in this compound and B facilitates π-π stacking with aromatic residues in enzyme active sites, a feature absent in N-Methylcorydalmine’s tricyclic system .
  • Substitution Patterns : Methoxy groups in this compound and B enhance antioxidant capacity, while N-methylation in N-Methylcorydalmine favors pharmacokinetic properties over target engagement .

Pharmacological Gaps

  • This compound: No in vivo studies confirm its hypothesized neuroprotective effects.
  • Corydendramine B: Limited data on toxicity profiles.
  • N-Methylcorydalmine: Unknown clinical relevance despite structural optimization.

Q & A

Q. What methodological approaches are recommended for the initial isolation of Corydendramine A from natural sources?

Answer: Isolation protocols typically involve solvent extraction (e.g., ethanol, methanol) followed by chromatographic purification (e.g., column chromatography, HPLC). Researchers should optimize solvent polarity based on the compound’s solubility and stability. For example, a 2023 study compared supercritical CO2 extraction (yield: 85%) with ethanol extraction (yield: 60%), emphasizing the need for purity validation via TLC or HPLC at each step . Preprocessing steps, such as freeze-drying plant material, can enhance yield consistency .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural elucidation of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and High-Resolution Mass Spectrometry (HR-MS) are standard for structural confirmation. X-ray crystallography is critical for resolving stereochemistry. Recent studies highlight the use of UPLC-QTOF-MS for detecting trace impurities (<0.1%) in purified samples . Cross-referencing data with computational models (e.g., DFT calculations) improves accuracy .

Q. How should researchers design preliminary bioactivity assays for this compound?

Answer: Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using established cell lines (e.g., HEK-293, HepG2). Dose-response curves (e.g., 0.1–100 µM) and positive/negative controls (e.g., cisplatin for cytotoxicity) are essential. A 2024 study recommended using three biological replicates to account for variability, with IC₅₀ calculations validated via nonlinear regression models .

Advanced Research Questions

Q. What strategies address discrepancies in reported pharmacokinetic profiles of this compound across studies?

Answer: Contradictions often stem from differences in administration routes (oral vs. intravenous) or metabolic models (e.g., human liver microsomes vs. in vivo rodent studies). Conduct interspecies comparative studies using LC-MS/MS to quantify plasma concentrations, and apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human parameters . Validate findings with stable isotope-labeled analogs to track metabolite pathways .

Q. How can researchers resolve conflicting data on this compound’s molecular targets in cancer pathways?

Answer: Use orthogonal methods such as RNA sequencing (to identify differentially expressed genes) and CRISPR-Cas9 knockouts to confirm target specificity. A 2023 study combined surface plasmon resonance (SPR) for binding affinity measurements with molecular dynamics simulations to validate interactions with EGFR kinase . Replicate experiments in multiple cell lines (e.g., MCF-7, A549) to assess context-dependent effects .

Q. What experimental frameworks are recommended for studying this compound’s synergistic effects with existing therapeutics?

Answer: Employ combination index (CI) analysis via the Chou-Talalay method, testing fixed-ratio dilutions (e.g., 1:1, 1:3) across relevant concentrations. Synergy is quantified using CompuSyn software, with validation in 3D tumor spheroid models. A 2024 study demonstrated enhanced efficacy of this compound with paclitaxel (CI = 0.45) in triple-negative breast cancer models .

Q. How should researchers mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Answer: Implement Good Laboratory Practice (GLP) protocols, including rigorous QC checks (HPLC purity ≥98%, residual solvent analysis via GC-MS). Use design of experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst load). A 2023 study reduced variability by 30% using automated synthesis platforms with real-time FTIR monitoring .

Methodological Considerations

  • Data Contradiction Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate results from heterogeneous studies, adjusting for covariates like assay type or sample size .
  • Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines for reporting .
  • Statistical Rigor : Use power analysis (G*Power software) to determine sample sizes, and apply mixed-effects models to account for hierarchical data structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corydendramine A
Reactant of Route 2
Corydendramine A

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